

Spectroscopic Data Analysis of 2-(Morpholino)phenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-(Morpholino)phenylboronic acid*

Cat. No.: *B151227*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2-(Morpholino)phenylboronic acid**. While specific experimental data for this compound is not readily available in the public domain, this document outlines the theoretical spectroscopic values and general experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is compiled from analyses of structurally related compounds, including phenylboronic acid and N-substituted morpholines, to offer a predictive guide for researchers. This guide also includes detailed experimental methodologies and data visualization to aid in the characterization of this and similar molecules.

Introduction

2-(Morpholino)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a morpholine substituent. Phenylboronic acids are a critical class of compounds in organic synthesis, renowned for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The boronic acid functional group also allows for the formation of reversible covalent complexes with diols, a property leveraged in the design of sensors and drug delivery systems. The morpholine group, a common heterocycle in

medicinal chemistry, can influence the compound's solubility, polarity, and pharmacological activity.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide presents a framework for the spectroscopic analysis of **2-(Morpholino)phenylboronic acid**.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for **2-(Morpholino)phenylboronic acid**, the following tables summarize the expected quantitative data based on the analysis of its constituent fragments and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2-(Morpholino)phenylboronic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	1H	Ar-H (ortho to - $\text{B}(\text{OH})_2$)
~7.2 - 7.4	m	3H	Ar-H
~4.9 - 5.2	br s	2H	$\text{B}(\text{OH})_2$
~3.8 - 3.9	t	4H	-N- $\text{CH}_2\text{-CH}_2\text{-O-}$
~3.0 - 3.1	t	4H	-N- $\text{CH}_2\text{-CH}_2\text{-O-}$

Table 2: Predicted ^{13}C NMR Spectral Data for **2-(Morpholino)phenylboronic acid**

Chemical Shift (δ) ppm	Assignment
~150 - 155	Ar-C-N
~135 - 140	Ar-C-B
~130 - 135	Ar-CH
~125 - 130	Ar-CH
~120 - 125	Ar-CH
~115 - 120	Ar-CH
~66 - 68	-N-CH ₂ -CH ₂ -O-
~52 - 54	-N-CH ₂ -CH ₂ -O-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-(Morpholino)phenylboronic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600 - 3200	Broad, Strong	O-H stretch (B(OH) ₂)
~3050 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch (morpholine)
~1600, ~1475	Medium-Strong	Aromatic C=C stretch
~1350 - 1300	Strong	B-O stretch
~1250 - 1200	Strong	C-N stretch
~1115	Strong	C-O-C stretch (morpholine)
~750	Strong	Ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-(Morpholino)phenylboronic acid**

m/z	Ion
207.11	$[M]^+$ (Molecular Ion for $C_{10}H_{14}BNO_3$)
208.11	$[M+H]^+$ (Protonated Molecule)
189.10	$[M-H_2O]^+$
162.09	$[M-B(OH)_2]^+$
120.08	$[C_8H_{10}N]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are general protocols and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Morpholino)phenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as the chemical shifts of the B(OH)₂ protons are solvent-dependent and may exchange with D₂O.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

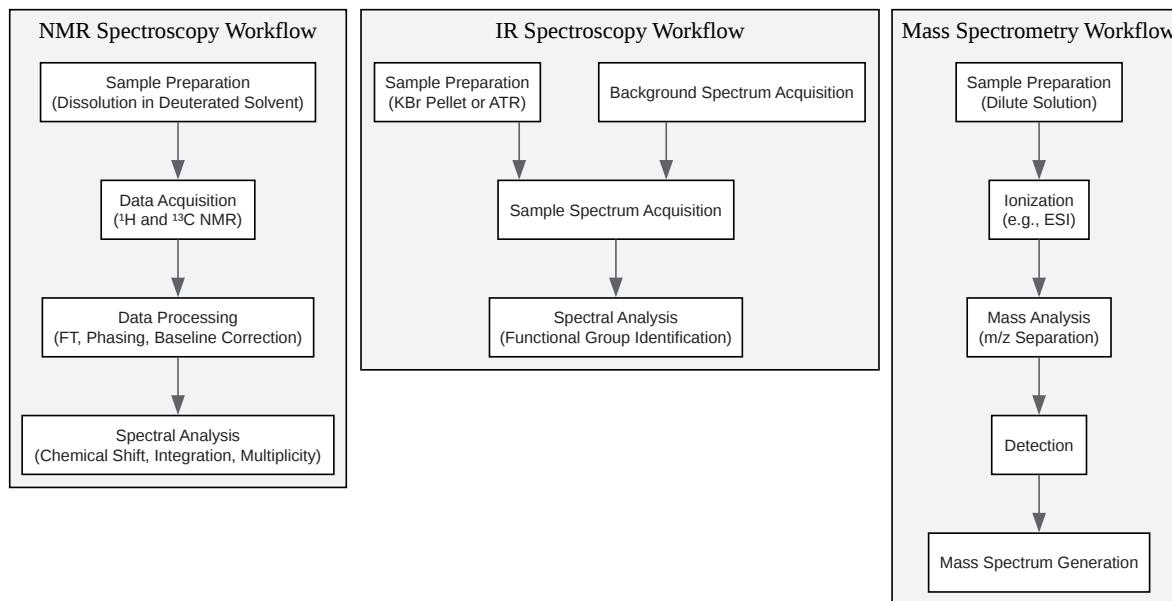
- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: A variety of mass spectrometers can be used, with Electrospray Ionization (ESI) being a common technique for this type of molecule.[[1](#)]
- Data Acquisition:
 - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable and efficient ionization.
 - Acquire the mass spectrum in positive or negative ion mode. For **2-(Morpholino)phenylboronic acid**, positive ion mode is likely to be more informative due to the presence of the basic morpholine nitrogen.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

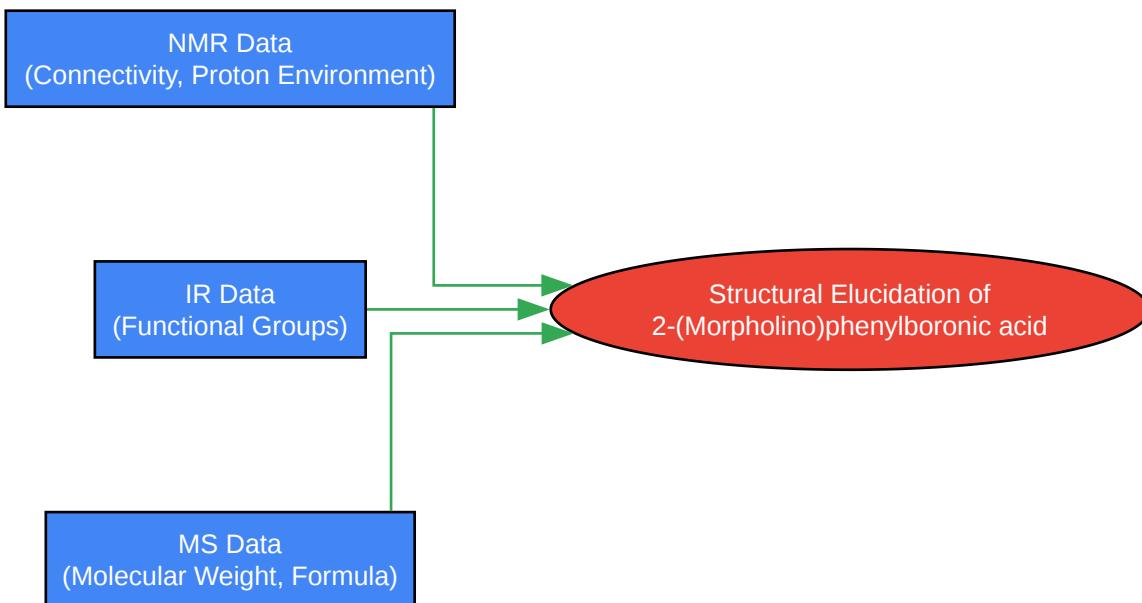
Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.



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Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.



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Caption: Integration of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of **2-(Morpholino)phenylboronic acid**. While experimental data for this specific molecule is not widely published, the expected NMR, IR, and MS data have been tabulated based on the known spectral properties of its constituent functional groups. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the synthesis and analysis of this and related compounds. The synergistic use of these spectroscopic techniques is crucial for unambiguous structure determination and purity assessment in chemical research and drug development.

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References

- 1. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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